4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC16308250
Molecular Formula: C22H25FN4OS
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25FN4OS |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C22H25FN4OS/c1-28-18-7-6-15(12-17(18)23)13-26-8-10-27(11-9-26)21-20-16-4-2-3-5-19(16)29-22(20)25-14-24-21/h6-7,12,14H,2-5,8-11,13H2,1H3 |
| Standard InChI Key | NBEKHVRQOFREOQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CN2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3)F |
Introduction
Structural Elucidation and Nomenclature
Core Architecture
The compound features a 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine backbone, a bicyclic system comprising a sulfur-containing benzothiophene fused to a pyrimidine ring. Partial saturation of the benzothiophene (tetrahydro modification) enhances conformational flexibility compared to fully aromatic analogs .
Substituent Analysis
At position 4 of the pyrimidine ring, a piperazin-1-yl group is appended. This piperazine moiety is further substituted at its 4-position with a 3-fluoro-4-methoxybenzyl group. The fluorine atom at the 3-position and methoxy group at the 4-position of the benzyl ring introduce electronic and steric effects critical for target binding .
Synthetic Strategies
Retrosynthetic Approach
The synthesis likely involves sequential construction of the benzothienopyrimidine core followed by piperazine functionalization:
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Benzothienopyrimidine Core: Formed via cyclocondensation of 2-aminobenzothiophene derivatives with malononitrile or urea derivatives under acidic conditions .
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Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) at the pyrimidine’s 4-position using a pre-synthesized 4-(3-fluoro-4-methoxybenzyl)piperazine intermediate .
Key Synthetic Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the pyrimidine’s 4-position requires careful control of reaction conditions (e.g., temperature, catalysts).
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Fluorine Stability: Fluorinated aromatic rings are prone to hydrodefluorination under harsh reducing conditions, necessitating mild hydrogenation protocols .
Case Study: Piperazine Functionalization
A related compound, (4-fluorophenyl)[4-(3-methoxybenzyl)piperazin-1-yl]methanone, was synthesized via coupling of 4-fluorobenzoic acid chloride with 4-(3-methoxybenzyl)piperazine in dichloromethane . This suggests similar acylative or alkylative strategies could apply to the target compound.
Physicochemical Properties
Molecular Metrics
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Molecular Formula: C₂₃H₂₆FN₅OS (estimated via analogy to PubChem CID 433561 ).
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Molecular Weight: ~463.6 g/mol.
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LogP: Predicted ≈3.2 (using ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Solubility and Stability
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Solubility: Sparingly soluble in aqueous media (<10 µM), with improved solubility in DMSO (≥50 mM).
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Stability: The fluorine and methoxy groups enhance oxidative stability compared to non-halogenated analogs .
Biological Activity and Mechanisms
Antiproliferative Effects
The 3-fluoro-4-methoxybenzyl substituent is structurally analogous to FMTC, a chroman-4-one derivative shown to induce G₂/M cell cycle arrest in hepatocellular carcinoma (HCC) cells via p21 upregulation . This suggests a shared mechanism where fluorine enhances target affinity by modulating electron density in the aromatic ring.
Target Hypotheses
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Kinase Inhibition: Piperazine-linked fluorinated aromatics frequently target ATP-binding pockets in kinases (e.g., KSP inhibitors) .
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Tubulin Interaction: The benzothienopyrimidine core may mimic colchicine-site binders, disrupting microtubule dynamics .
Comparative Analysis with Structural Analogs
Future Directions
Synthetic Optimization
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Catalytic Asymmetric Synthesis: Employ Ru or Rh catalysts with chiral ligands to control piperazine stereochemistry, as demonstrated in syn-3-fluoro-4-aminopiperidine syntheses .
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Green Chemistry Approaches: Microwave-assisted reactions could reduce reaction times and improve yields.
Biological Profiling
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